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Compound of Interest

Compound Name: ent-AvibactamSodiumSalt

Cat. No.: B12286549

Get Quote

Introduction: The Stereochemical Imperative
In the development of diazabicyclooctane (DBO) beta-lactamase inhibitors, stereochemistry is

not merely a structural detail—it is the determinant of efficacy. Avibactam sodium (NXL104,

AVE1330A) is the clinically approved

enantiomer. Its mirror image, ent-Avibactam sodium, is the

enantiomer.

While often categorized as a "distomer" or chiral impurity in clinical manufacturing, ent-

Avibactam is a critical reference standard. It is required to validate the enantiomeric purity of

the drug substance and to define the stereospecificity of the target enzyme binding pockets

(e.g., KPC-2, AmpC). This guide provides a rigorous analysis of the molecular architecture,

synthesis, and characterization of the ent-isomer.

Molecular Architecture & Stereochemistry
The core scaffold of ent-Avibactam is a bridged bicyclic urea ring system. Unlike beta-lactams,

which rely on a strained four-membered ring, the DBO scaffold utilizes a five-membered ring

fused to a six-membered ring, chemically described as 1,6-diazabicyclo[3.2.1]octan-7-one.
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Structural Identity
The distinct feature of ent-Avibactam sodium is its absolute configuration at the chiral centers

C2 and C5.

Feature Avibactam (Eutomer) ent-Avibactam (Distomer)

CAS Number 1192491-61-4
1383814-68-3 (or 396731-20-

7)

Formula

Molecular Weight 287.23 g/mol 287.23 g/mol

Configuration

Specific Rotation

Negative (typically

to

)

Positive (typically

to

)

IUPAC Name

Sodium [(2S,5R)-2-carbamoyl-

7-oxo-1,6-

diazabicyclo[3.2.1]octan-6-yl]

sulfate

Sodium [(2R,5S)-2-carbamoyl-

7-oxo-1,6-

diazabicyclo[3.2.1]octan-6-yl]

sulfate

Structural Visualization (DOT)
The following diagram illustrates the connectivity and the specific stereochemical orientation of

the functional groups in the DBO core.
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Figure 1: Structural Connectivity of ent-Avibactam Sodium (2R, 5S)
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Caption: Hierarchical decomposition of the ent-Avibactam molecule highlighting the specific

(2R, 5S) chiral centers critical for differentiation from the active drug.

Synthetic Pathways & Chiral Resolution
The synthesis of ent-Avibactam typically mirrors that of Avibactam but utilizes starting materials

with the opposite chirality (e.g., using D-serine derivatives instead of L-serine) or relies on the

resolution of a racemic intermediate.

Synthesis Strategy
The "chiral pool" approach is most reliable for generating high-purity reference standards.

Starting Material: (R)-Pyroglutamic acid or D-Serine derivatives (inverting the standard

route).

Ring Closure: Intramolecular cyclization using triphosgene to form the urea core.

Sulfation: Treatment with

complex followed by sodium exchange (using Sodium 2-ethylhexanoate).
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Protocol: Chiral Resolution (HPLC)
For analytical verification, separating the ent-isomer from the racemate is a standard QC

workflow.

Methodology:

Column: Chiralpak AD-H or IC (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: n-Hexane : Ethanol : Diethylamine (70:30:0.1).

Detection: UV at 210 nm.

Flow Rate: 1.0 mL/min.

Note: The (2S,5R) eutomer typically elutes second on AD-H columns under these conditions,

while the (2R,5S) ent-isomer elutes first. This order must be experimentally verified with a

known standard.

Analytical Characterization Protocols
To certify a sample as ent-Avibactam sodium, a "Self-Validating System" of analysis is required.

This involves orthogonal methods where one result confirms the other.[1]

Nuclear Magnetic Resonance (NMR)
In an achiral solvent (

or

), the

and

NMR spectra of ent-Avibactam are identical to Avibactam.

Diagnostic Signal: The bridgehead proton at C5 appears as a doublet (approx 4.0 ppm).

Validation: If the NMR matches the standard Avibactam spectrum perfectly, the chemical

connectivity is correct. The stereochemistry must then be proven via Specific Rotation or
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XRD.

X-Ray Powder Diffraction (XRPD)
While enantiomers crystallize in the same space group (unless a chiral co-former is used), the

diffraction pattern serves as a fingerprint for the polymorphic form.

Target: Crystalline Form B (hydrated sodium salt) is common.

Key Peaks (

): 13.0°, 16.5°, 17.2° (Characteristic of the sodium salt lattice).[2]

Specific Optical Rotation (SOR)
This is the definitive identification test.

Protocol: Dissolve 10 mg in 1 mL of water (

).

Expectation:

Avibactam:

ent-Avibactam:

Biological Implications (Structure-Activity
Relationship)
The biological activity of DBO inhibitors is strictly governed by the "lock and key" fit into the

serine beta-lactamase active site (e.g., KPC-2, CTX-M-15).

Mechanism of Inactivation
Avibactam functions by covalent acylation of the active site Serine-70 residue.

Eutomer (2S, 5R): The amide at C2 and sulfate at N6 are positioned to interact with the

oxyanion hole and conserved residues (e.g., Asn132, Lys234), stabilizing the acyl-enzyme
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complex.

Distomer (2R, 5S): The inverted stereochemistry causes a steric clash. The sulfate group is

misaligned with the electropositive pocket intended to stabilize the negative charge, and the

carboxamide cannot effectively hydrogen bond with Asn132.

Comparative Activity Flow
The following diagram illustrates why the ent-isomer fails to inhibit the enzyme effectively

compared to the eutomer.
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Caption: Mechanistic divergence between Avibactam and ent-Avibactam. The (2R, 5S)

geometry prevents the stabilization required for effective enzyme inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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